REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:3]=1[CH2:4][C:5]1[CH:6]=[CH:7][C:8](=[O:11])[NH:9][CH:10]=1.C(O)(C(F)(F)F)=O.[I:24]N1C(=O)CCC1=O.[NH4+].[OH-]>C(O)(=O)C>[F:1][C:2]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:3]=1[CH2:4][C:5]1[CH:6]=[C:7]([I:24])[C:8](=[O:11])[NH:9][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CC=2C=CC(NC2)=O)C=CC(=C1)F
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Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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poured onto ice and neutralized with cone
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
ADDITION
|
Details
|
treated with methanol/dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting brown solid was purified by flash column chromatography on silica gel (hexanes:ethyl acetate, 50:50)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(CC=2C=C(C(NC2)=O)I)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |